molecular formula C10H15BrN2O2 B2750195 ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate CAS No. 1856021-12-9

ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate

Cat. No.: B2750195
CAS No.: 1856021-12-9
M. Wt: 275.146
InChI Key: QBNNPFYUWLEGFF-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions This compound is characterized by the presence of a bromine atom at the 4-position, an isobutyl group at the 1-position, and an ethyl ester group at the 3-position

Properties

IUPAC Name

ethyl 4-bromo-1-(2-methylpropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-4-15-10(14)9-8(11)6-13(12-9)5-7(2)3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNNPFYUWLEGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1Br)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the isobutyl group: This step involves the alkylation of the pyrazole ring at the 1-position using an isobutyl halide, such as isobutyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation reactions: The isobutyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl4).

    Alkylation: Isobutyl bromide in the presence of potassium carbonate (K2CO3).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products

    Substitution: Formation of 4-substituted pyrazole derivatives.

    Reduction: Formation of ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-methanol.

    Oxidation: Formation of ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of an isobutyl group at the 1-position.

    Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom at the 4-position.

    Ethyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate: Similar structure but with the carboxylate group at the 5-position instead of the 3-position.

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